REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[N+:11]([O-])=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:11][CH:9]1[CH2:10][CH:8]1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
4-bromo-2-nitro-cyclopropylbenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[N+:11]([O-])=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:11][CH:9]1[CH2:10][CH:8]1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
4-bromo-2-nitro-cyclopropylbenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[N+:11]([O-])=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:11][CH:9]1[CH2:10][CH:8]1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
4-bromo-2-nitro-cyclopropylbenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[N+:11]([O-])=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:11][CH:9]1[CH2:10][CH:8]1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
4-bromo-2-nitro-cyclopropylbenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:10][CH:9]2[N+:11]([O-])=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[NH2:11][CH:9]1[CH2:10][CH:8]1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
4-bromo-2-nitro-cyclopropylbenzene
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated in a Parr apparatus at room temperature under a hydrogen
|
Type
|
CUSTOM
|
Details
|
for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1C(C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |